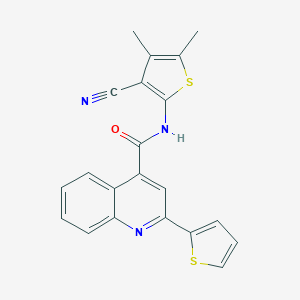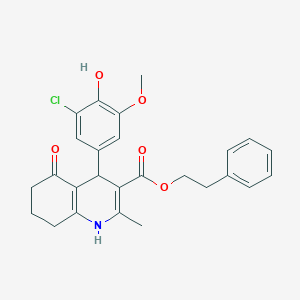
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as DMAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAT belongs to the class of quinolinecarboxamide compounds and has been shown to exhibit inhibitory effects on protein kinases, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of the kinase activity, which in turn leads to the inhibition of downstream signaling pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2, which has been shown to promote cell survival and proliferation. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide-based therapies for the treatment of cancer and inflammatory disorders. Another direction is the further elucidation of the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects on other cellular processes. Additionally, the development of more selective and potent N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide analogs could lead to the development of more effective therapies.
Synthesemethoden
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-thiophenecarboxylic acid, followed by cyclization with 2-chloro-4-cyanopyridine. The resulting intermediate is then subjected to further reactions to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to inhibit the activity of several protein kinases, including casein kinase 2 (CK2), which has been implicated in the development of various cancers.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVAMWIADETSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448157.png)
![5-Methyl-2-(4-nitrophenyl)-4-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-1H-pyrazol-3-one](/img/structure/B448159.png)
![6-(4-Chlorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448160.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B448161.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B448162.png)
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B448167.png)
![(4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B448168.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B448170.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B448179.png)
![{2-ethoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B448180.png)
![N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448184.png)
![3-allyl-2-(2-propynylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448186.png)
